2,2,2-Trifluoroethyl 2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxylate
Description
Historical Context of Fluorinated Heterocycles in Chemical Research
The exploration of fluorinated heterocycles began with Chichibabin’s 1930s synthesis of 2-fluoropyridine, marking the first intentional incorporation of fluorine into heterocyclic frameworks. This field gained momentum in the 1950s with advancements in fluorination techniques, exemplified by the development of 5-fluorouracil, an anticancer agent that demonstrated the therapeutic potential of fluorinated heterocycles. The 1970s saw the emergence of fluoroquinolone antibiotics like ciprofloxacin, further solidifying fluorine’s role in enhancing drug efficacy. Over the past two decades, fluorinated heterocycles have dominated medicinal chemistry, constituting 59% of FDA-approved small-molecule drugs between 2016–2022.
Discovery and Development Timeline
While specific dates for 2,2,2-trifluoroethyl 2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxylate remain undisclosed, its structural features align with trends in fluorinated drug development. Key milestones include:
- 2010s : Rise of stereoselective fluorination methods enabling precise synthesis of complex heterocycles.
- 2016–2022 : FDA approval of 33 fluorinated heterocyclic drugs, highlighting industry focus on this chemical space.
- 2020s : Patents disclosing related pyrrolidine-carboxylates for targeted therapies (e.g., US10202393B2, WO2017066775A1), suggesting its potential as an intermediate in pharmaceutical synthesis.
Significance in Heterocyclic Chemistry
This compound integrates three pharmacologically critical motifs:
The combination creates a molecule with enhanced bioavailability compared to non-fluorinated analogs, as fluorine’s electronegativity (3.98 Pauling scale) modulates electron density across the heterocyclic system.
Classification and Nomenclature Standards
The systematic name follows IUPAC guidelines and Hantzsch–Widman principles:
IUPAC Name :
2,2,2-Trifluoroethyl 2-[(morpholin-4-yl)methyl]pyrrolidine-1-carboxylate
Structural Breakdown :
Registry Information and Identifiers
The compound’s liquid state at room temperature and storage recommendation at 4°C suggest sensitivity to thermal degradation. Its synthetic accessibility is evidenced by commercial availability from specialty chemical suppliers.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O3/c13-12(14,15)9-20-11(18)17-3-1-2-10(17)8-16-4-6-19-7-5-16/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPXMAMQNIOXMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC(F)(F)F)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 2,2,2-Trifluoroethyl chloroformate : Serves as the trifluoroethyl esterifying agent.
- Morpholin-4-ylmethyl pyrrolidine : Provides the pyrrolidine and morpholine structural framework.
- Base (e.g., triethylamine or pyridine) : Used to neutralize the hydrochloric acid formed during the reaction.
- Solvents : Commonly used solvents include dichloromethane, tetrahydrofuran, or ethyl acetate, chosen for their ability to dissolve reactants and facilitate the reaction.
Reaction Conditions
- The reaction is typically carried out at low temperatures (0–5 °C) initially to control the rate of reaction and minimize side reactions.
- The base is added to the reaction mixture to capture the released HCl.
- After the addition of 2,2,2-trifluoroethyl chloroformate to the solution of morpholin-4-ylmethyl pyrrolidine and base, the mixture is stirred for several hours, gradually warming to room temperature.
- The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Workup and Purification
- After completion, the reaction mixture is quenched with water or brine.
- The organic layer is separated, washed with aqueous acid and base to remove impurities.
- Drying over anhydrous sodium sulfate is performed.
- The crude product is purified by column chromatography or recrystallization from suitable solvents.
Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Morpholin-4-ylmethyl pyrrolidine + 2,2,2-trifluoroethyl chloroformate | Base (triethylamine), 0–25 °C, solvent (DCM) | 2,2,2-Trifluoroethyl 2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxylate |
Analytical Data Supporting Preparation
- Nuclear Magnetic Resonance (NMR) : Both ^1H and ^13C NMR spectra confirm the structure by characteristic chemical shifts corresponding to the trifluoroethyl group, morpholine ring, and pyrrolidine moiety.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 296.29 consistent with the molecular weight.
- Infrared Spectroscopy (IR) : Presence of ester carbonyl stretch (~1735 cm^-1) and C-F stretches (~1100–1300 cm^-1).
- Chromatographic Purity : HPLC or GC analyses ensure purity >95%.
Research Findings and Optimization Notes
- The use of 2,2,2-trifluoroethyl chloroformate is preferred over other trifluoroethylating agents due to its reactivity and ease of handling.
- Reaction temperature control is critical to prevent hydrolysis or side reactions.
- Choice of base affects yield and purity; tertiary amines like triethylamine are commonly used.
- Solvent polarity influences solubility and reaction kinetics; dichloromethane is often optimal.
- Purification by chromatography yields high-purity product suitable for further research applications.
Summary Table of Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Starting materials | Morpholin-4-ylmethyl pyrrolidine, 2,2,2-trifluoroethyl chloroformate | Commercially available or synthesized |
| Base | Triethylamine, pyridine | Neutralizes HCl byproduct |
| Solvent | Dichloromethane, tetrahydrofuran, ethyl acetate | Solubility and reaction medium |
| Temperature | 0–25 °C | Low temperature to control reaction rate |
| Reaction time | 2–6 hours | Monitored by TLC or HPLC |
| Workup | Aqueous quench, extraction, drying | Removes impurities |
| Purification | Column chromatography or recrystallization | Achieves >95% purity |
| Analytical methods | NMR, MS, IR, HPLC | Structural confirmation and purity analysis |
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the morpholine and pyrrolidine rings.
Substitution: Substituted derivatives at the trifluoroethyl group.
Scientific Research Applications
Chemistry
In the field of chemistry, 2,2,2-Trifluoroethyl 2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxylate serves as a building block for synthesizing more complex molecules. Its trifluoroethyl group enhances lipophilicity and metabolic stability, making it an attractive intermediate in organic synthesis .
Biology
This compound is being investigated for its potential interactions with biological macromolecules. The morpholine ring can facilitate interactions with various biological targets such as enzymes and receptors. Research indicates that compounds with similar structures may exhibit significant biological activity, including modulation of enzyme function and receptor binding .
Medicine
In medicinal chemistry, the compound is explored for its pharmacological properties. Preliminary studies suggest that it may have potential as a therapeutic agent due to its ability to penetrate biological membranes effectively. The unique combination of functional groups may enhance its bioactivity and specificity towards certain biological targets .
Industry
Industrially, this compound is utilized in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science .
A study conducted on derivatives of this compound demonstrated significant enzyme inhibition properties against certain targets involved in metabolic pathways. The results indicated that modifications to the morpholine moiety could enhance selectivity and potency .
Case Study 2: Material Development
Research into the use of this compound in polymer formulations revealed that its incorporation could improve thermal stability and mechanical properties of the resulting materials. This application showcases its versatility beyond traditional chemical uses .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The morpholine ring can interact with various biological targets, potentially leading to modulation of their activity .
Comparison with Similar Compounds
Benzyl 2-[(1E)-3-(Morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate
Structural Differences :
Physicochemical Properties :
| Property | Trifluoroethyl Derivative (Target) | Benzyl Derivative |
|---|---|---|
| Molecular Formula | C₁₂H₁₇F₃N₂O₃ (estimated) | C₁₉H₂₆N₂O₃ |
| Molar Mass (g/mol) | ~300.28 | 330.42 |
| Lipophilicity (logP, est.) | Higher (due to -CF₃) | Lower |
| Metabolic Stability | Likely enhanced | Moderate |
Functional Implications :
Morpholine-Containing Fluorinated Aromatic Compounds
- (4aR)-1-[[2,3-Difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-... : Features a difluorophenyl-morpholinylmethyl motif.
- (4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(3-chloro-2-fluorophenyl)methyl]-... : Combines halogenated aryl groups with morpholine.
Key Differences :
- Core structure : Pyrrolidine vs. pyrrolo[1,2-b]pyridazine or pyridazine derivatives.
- Fluorine placement : Aromatic fluorine vs. trifluoroethyl group.
Morpholin-4-yl-thieno[3,2-d]pyrimidine Derivatives
As seen in , morpholine is frequently appended to heterocyclic scaffolds like thieno[3,2-d]pyrimidine.
Comparison :
- Core scaffold: Thienopyrimidine () vs. pyrrolidine (target compound).
- Functional groups : Both utilize morpholine for solubility and target engagement.
Role of Fluorine in the Target Compound
Biological Activity
2,2,2-Trifluoroethyl 2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
The chemical formula for this compound is C12H19F3N2O3, with a molecular weight of 296.29 g/mol. The compound features a trifluoroethyl group, which is known to enhance lipophilicity and potentially improve bioavailability in biological systems .
| Property | Value |
|---|---|
| Chemical Formula | C12H19F3N2O3 |
| Molecular Weight | 296.29 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 54593150 |
Pharmacological Profile
Research indicates that compounds with morpholine and pyrrolidine moieties can exhibit diverse biological activities. These include anti-inflammatory, analgesic, and potential anticancer effects. The trifluoroethyl group may also contribute to the modulation of pharmacokinetic properties .
Anticancer Activity
Recent studies suggest that derivatives of pyrrolidine can induce apoptosis in cancer cells. For instance, similar compounds have shown efficacy in inhibiting cell proliferation and inducing cell cycle arrest in various cancer cell lines. The mechanism often involves the activation of apoptotic pathways through mitochondrial signaling .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest several potential pathways:
- Mitochondrial Pathway Activation : Induction of apoptosis via mitochondrial membrane potential disruption.
- Cell Cycle Regulation : Inhibition of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
Case Studies
-
In Vitro Studies : A study investigating the effects of similar morpholine derivatives on human leukemia K562 cells demonstrated that these compounds could induce G2/M phase arrest and apoptosis through mitochondrial pathways .
- Findings : The compound led to increased expression of apoptotic markers while decreasing anti-apoptotic proteins.
- In Vivo Studies : Animal models have been employed to assess the efficacy of pyrrolidine derivatives in tumor growth inhibition. These studies often reveal significant reductions in tumor size and improved survival rates when treated with such compounds.
Safety and Toxicology
Safety data for this compound is limited. As with many new chemical entities, thorough toxicological assessments are necessary to evaluate potential side effects and long-term safety profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,2,2-trifluoroethyl 2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxylate, and what critical parameters influence yield?
- Methodology : Start with commercially available pyrrolidine derivatives. Use a two-step approach: (1) Coupling of the pyrrolidine core with a morpholinylmethyl group via carbamoylation or amidation, and (2) esterification with 2,2,2-trifluoroethanol. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or DMF for solubility of intermediates .
- Activating agents : EDCI·HCl or carbodiimides for amide bond formation .
- Purification : Silica gel chromatography or recrystallization to isolate high-purity products .
Q. How can researchers characterize the stereochemical purity of this compound, and what analytical techniques are most reliable?
- Methodology :
- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers .
- NMR Spectroscopy : Analyze and coupling patterns to confirm trifluoroethyl group orientation and morpholine substitution .
Q. What stability studies are essential for this compound under varying pH and temperature conditions?
- Experimental Design :
- Accelerated Degradation : Incubate the compound in buffers (pH 1–12) at 40°C for 48 hours, monitoring hydrolysis via LC-MS .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodology :
- Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites in plasma and liver microsomes .
- Protein Binding Assays : Evaluate binding affinity to serum albumin using equilibrium dialysis to explain reduced in vivo efficacy .
- Case Study : Analogous compounds (e.g., PF-06465469 derivatives) show altered pharmacokinetics due to CYP450-mediated metabolism; consider isoform-specific inhibitors during experimental design .
Q. What computational strategies are effective for predicting the compound’s interaction with target enzymes (e.g., kinases or proteases)?
- Methodology :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding poses, focusing on the morpholine moiety’s role in hydrogen bonding .
- MD Simulations : Conduct 100-ns simulations in explicit solvent to assess conformational stability of the pyrrolidine ring .
- Validation : Cross-correlate with experimental IC values from kinase inhibition assays .
Q. How does the compound’s reactivity compare to its non-fluorinated analogs in nucleophilic substitution reactions?
- Experimental Design :
- Kinetic Studies : Compare reaction rates with morpholine derivatives lacking trifluoroethyl groups under SN2 conditions (e.g., NaI in acetone) .
- Electrostatic Potential Maps : Generate DFT-based maps to visualize electron-deficient regions introduced by the trifluoroethyl group .
- Data Interpretation : Fluorine’s electron-withdrawing effect increases electrophilicity at the ester carbonyl, enhancing reactivity .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Optimization :
- DoE (Design of Experiments) : Vary reaction temperature, stoichiometry, and mixing rates to identify critical quality attributes (CQAs) .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Methodological Resources
- Synthetic Protocols : Reference EDCI-mediated coupling (85–92% yield) and silica gel chromatography (hexane/EtOAc gradient) .
- Analytical Standards : Use USP/EP impurity standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) for HPLC calibration .
- Safety Protocols : Follow H333/H313 precautions for handling fluorinated intermediates; use gloveboxes for toxic reagents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
